molecular formula C10H25NOSi2 B11875598 N,N-Bis(trimethylsilyl)butanamide CAS No. 88515-02-0

N,N-Bis(trimethylsilyl)butanamide

Cat. No.: B11875598
CAS No.: 88515-02-0
M. Wt: 231.48 g/mol
InChI Key: MJPPAQRZXKYMPP-UHFFFAOYSA-N
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Description

N,N-Bis(trimethylsilyl)butyramide is an organosilicon compound with the molecular formula C10H25NOSi2. It is a derivative of butyramide where the hydrogen atoms on the nitrogen are replaced by trimethylsilyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Bis(trimethylsilyl)butyramide can be synthesized through the reaction of butyramide with hexamethyldisilazane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction is as follows:

Butyramide+HexamethyldisilazaneN,N-Bis(trimethylsilyl)butyramide+Ammonia\text{Butyramide} + \text{Hexamethyldisilazane} \rightarrow \text{N,N-Bis(trimethylsilyl)butyramide} + \text{Ammonia} Butyramide+Hexamethyldisilazane→N,N-Bis(trimethylsilyl)butyramide+Ammonia

Industrial Production Methods

In industrial settings, the production of N,N-Bis(trimethylsilyl)butyramide involves large-scale reactions using similar methods but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(trimethylsilyl)butyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophiles: Such as alkyl halides and acyl chlorides for substitution reactions.

    Water or Aqueous Acids: For hydrolysis reactions.

    Dehydrating Agents: Such as phosphorus pentoxide for dehydration reactions.

Major Products Formed

    Substitution Products: Depending on the electrophile used.

    Butyramide and Trimethylsilanol: From hydrolysis.

    Nitriles: From dehydration reactions.

Scientific Research Applications

N,N-Bis(trimethylsilyl)butyramide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers and amides.

    Biology: Employed in the modification of biomolecules for analytical purposes.

    Medicine: Investigated for its potential in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-Bis(trimethylsilyl)butyramide exerts its effects involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, facilitating various chemical transformations. The compound can also act as a protecting group for amines and alcohols, preventing unwanted side reactions during synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-trimethylsilylheptafluorobutyramide
  • N,O-Bis(trimethylsilyl)trifluoroacetamide
  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide

Uniqueness

N,N-Bis(trimethylsilyl)butyramide is unique due to its specific structure, which provides a balance of stability and reactivity. Unlike some similar compounds, it offers a higher degree of selectivity in reactions and is less prone to hydrolysis under mild conditions .

Properties

CAS No.

88515-02-0

Molecular Formula

C10H25NOSi2

Molecular Weight

231.48 g/mol

IUPAC Name

N,N-bis(trimethylsilyl)butanamide

InChI

InChI=1S/C10H25NOSi2/c1-8-9-10(12)11(13(2,3)4)14(5,6)7/h8-9H2,1-7H3

InChI Key

MJPPAQRZXKYMPP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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